molecular formula C27H33N5O8 B14214114 Glycyl-L-tyrosyl-L-tyrosyl-L-prolylglycine CAS No. 742068-29-7

Glycyl-L-tyrosyl-L-tyrosyl-L-prolylglycine

Cat. No.: B14214114
CAS No.: 742068-29-7
M. Wt: 555.6 g/mol
InChI Key: NDQVLWZNNMCPLV-FKBYEOEOSA-N
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Description

Glycyl-L-tyrosyl-L-tyrosyl-L-prolylglycine is a peptide compound composed of the amino acids glycine, tyrosine, and proline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-tyrosyl-L-tyrosyl-L-prolylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Activation of the resin: The resin is activated to allow the first amino acid to attach.

    Coupling of amino acids: Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Deprotection: The protecting groups on the amino acids are removed to allow the next amino acid to couple.

    Cleavage from the resin: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-tyrosyl-L-tyrosyl-L-prolylglycine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.

    Reduction: Reduction reactions can break disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or peracetic acid can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC are used for substitution reactions.

Major Products Formed

    Oxidation: Dityrosine cross-links.

    Reduction: Reduced peptide with broken disulfide bonds.

    Substitution: Modified peptides with different amino acid sequences.

Scientific Research Applications

Glycyl-L-tyrosyl-L-tyrosyl-L-prolylglycine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based drugs and biomaterials.

Mechanism of Action

The mechanism of action of Glycyl-L-tyrosyl-L-tyrosyl-L-prolylglycine involves its interaction with specific molecular targets and pathways. The tyrosine residues can participate in phosphorylation events, which are crucial for signal transduction. The proline residue may induce conformational changes that affect the peptide’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-tyrosine: A dipeptide containing glycine and tyrosine.

    Glycyl-L-tyrosyl-L-lysine: A tripeptide with glycine, tyrosine, and lysine.

    Cyclo(glycyl-L-tyrosyl): A cyclic dipeptide with glycine and tyrosine.

Uniqueness

Glycyl-L-tyrosyl-L-tyrosyl-L-prolylglycine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties. The presence of two tyrosine residues and a proline residue in the sequence allows for unique interactions and functions compared to other similar peptides.

Properties

CAS No.

742068-29-7

Molecular Formula

C27H33N5O8

Molecular Weight

555.6 g/mol

IUPAC Name

2-[[(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C27H33N5O8/c28-14-23(35)30-20(12-16-3-7-18(33)8-4-16)25(38)31-21(13-17-5-9-19(34)10-6-17)27(40)32-11-1-2-22(32)26(39)29-15-24(36)37/h3-10,20-22,33-34H,1-2,11-15,28H2,(H,29,39)(H,30,35)(H,31,38)(H,36,37)/t20-,21-,22-/m0/s1

InChI Key

NDQVLWZNNMCPLV-FKBYEOEOSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)CN)C(=O)NCC(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CN)C(=O)NCC(=O)O

Origin of Product

United States

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